(2S)-2-(4-Chlorophenoxy)propan-1-ol

Beschreibung

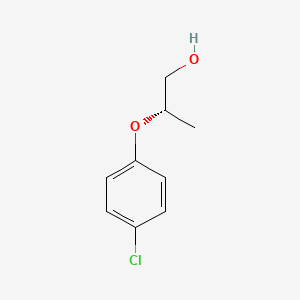

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a chiral secondary alcohol with a molecular formula of C₉H₁₁ClO₂ and a molar mass of 186.64 g/mol (CAS: 87810-51-3) . Structurally, it features a 4-chlorophenoxy group attached to the second carbon of a propan-1-ol backbone, with the stereocenter at the C2 position configured in the S-enantiomeric form (Figure 1).

Eigenschaften

IUPAC Name |

(2S)-2-(4-chlorophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXGJWWZHKJAMQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532609 | |

| Record name | (2S)-2-(4-Chlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87810-51-3 | |

| Record name | (2S)-2-(4-Chlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(4-chlorophenoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Attack on (S)-Propylene Oxide

The most widely documented method involves the reaction of (S)-propylene oxide with 4-chlorophenol under basic conditions. The process leverages the nucleophilic properties of the phenoxide ion, generated in situ by deprotonating 4-chlorophenol with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Mechanistic Insights :

- Base Activation : 4-Chlorophenol (pKa ≈ 9.4) undergoes deprotonation in the presence of NaOH, forming the phenoxide ion.

- Epoxide Ring Opening : The phenoxide ion attacks the less substituted carbon of (S)-propylene oxide in an SN2 mechanism, leading to inversion of configuration at the stereogenic center.

- Alcohol Formation : The resulting alkoxide intermediate is protonated to yield (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Optimization Parameters :

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance phenoxide solubility and reaction homogeneity.

- Base Stoichiometry : A 1:1 molar ratio of 4-chlorophenol to base minimizes side reactions such as epoxide polymerization.

Yield and Purity :

| Parameter | Value |

|---|---|

| Typical Yield | 75–85% |

| Enantiomeric Excess | >98% ee |

| Purity (HPLC) | ≥99% |

Alternative Synthetic Strategies

Chiral Resolution of Racemic Mixtures

While less efficient, racemic resolution offers a pathway when enantiomerically pure starting materials are unavailable. Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) has been reported, though this method suffers from low throughput and high cost.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-(4-Chlorophenoxy)propan-1-ol selectively modifies the (R)-enantiomer, leaving the (S)-isomer unreacted. Candida antarctica lipase B (CAL-B) achieves 90–95% enantioselectivity in non-polar solvents like hexane.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular flow reactors to enhance heat transfer and reduce reaction times. Key advantages include:

Catalytic Enhancements

Heterogeneous catalysts such as zeolite-supported K2CO3 reduce base consumption and simplify product isolation. Patent literature describes a 20% reduction in waste generation using this approach.

Purification and Characterization

Chromatographic Techniques

Flash silica gel chromatography remains the gold standard for laboratory-scale purification. A gradient elution of petroleum ether:ethyl acetate (100:1 to 10:1) effectively separates the target compound from oligomeric byproducts.

Crystallization Optimization

Recrystallization from n-hexane/ethyl acetate mixtures (3:1 v/v) yields colorless crystals with ≥99.5% chemical purity. X-ray diffraction studies confirm the (S)-configuration through Flack parameter analysis.

Critical Analysis of Methodologies

Stereochemical Challenges

Racemization at the stereogenic center remains a concern above 100°C. Low-temperature conditions (≤60°C) and short reaction times mitigate this issue, preserving >98% ee.

Solvent Impact on Reaction Kinetics

Solvent polarity directly influences reaction rates:

| Solvent | Dielectric Constant | Relative Rate |

|---|---|---|

| DMF | 36.7 | 1.00 |

| DMSO | 46.7 | 0.92 |

| THF | 7.5 | 0.45 |

Polar aprotic solvents stabilize the phenoxide ion, accelerating nucleophilic attack.

Emerging Technologies

Photocatalytic Synthesis

Preliminary studies indicate that visible-light-mediated epoxide opening using eosin Y as a photocatalyst achieves 80% yield at room temperature, though enantioselectivity requires further optimization.

Biocatalytic Approaches

Engineered alcohol dehydrogenases enable asymmetric reduction of 2-(4-Chlorophenoxy)propan-1-one to the (S)-alcohol with 99% ee, offering a sustainable alternative to traditional methods.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(4-Chlorophenoxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-(4-chlorophenoxy)propan-1-one.

Reduction: Formation of 2-(4-chlorophenoxy)propan-1-amine.

Substitution: Formation of various substituted phenoxypropanols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(4-Chlorophenoxy)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-(4-Chlorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The following table summarizes key differences between (2S)-2-(4-Chlorophenoxy)propan-1-ol and related compounds:

Key Observations :

Substituent Complexity: The indole-containing analogs from exhibit higher structural complexity with methoxymethyl-indolyloxy and methoxyethylamino groups, contributing to their larger molar masses (~455 g/mol) compared to the simpler chlorophenoxy derivative (186.64 g/mol).

Chlorophenoxy vs.

Stereochemical Considerations : Both the target compound and the fluorophenyl derivative in are chiral, emphasizing the role of enantiomeric purity in pharmacological or synthetic applications.

Hypothetical Pharmacological Implications

While this compound lacks explicit activity data, insights can be drawn from its analogs:

- Adrenoceptor Binding: The indole-based compounds in showed affinity for α₁-, α₂-, and β₁-adrenoceptors, suggesting that the chlorophenoxy group in the target compound might similarly interact with hydrophobic receptor pockets.

- Antiarrhythmic Potential: The methoxyethylamino side chain in ’s analogs correlates with antiarrhythmic activity. The absence of this moiety in the target compound may limit such effects unless alternative mechanisms exist.

Biologische Aktivität

(2S)-2-(4-Chlorophenoxy)propan-1-ol is an organic compound characterized by a chlorophenoxy group attached to a propanol backbone. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and interactions with various biological targets.

- Molecular Formula : C10H13ClO2

- Molar Mass : 201.65 g/mol

- CAS Number : 87810-51-3

Biological Activities

The biological activities of this compound are primarily attributed to its structural features, which enable it to interact with various molecular targets. Key areas of investigation include:

1. Antihypertensive Effects

Research indicates that this compound may act as an antihypertensive agent by modulating adrenergic receptors, which play a crucial role in cardiovascular regulation. It has been shown to influence vascular tone and heart rate, suggesting potential applications in treating hypertension .

2. Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective properties. This makes it a candidate for further research in the context of neurodegenerative diseases, where oxidative stress and neuronal damage are prevalent .

3. Antimicrobial Activity

The compound has been explored for its antimicrobial effects, particularly against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

The exact mechanism of action for this compound involves its interaction with specific enzymes and receptors in the body. The chlorophenoxy group enhances lipophilicity, allowing better penetration into biological membranes and facilitating interactions with target proteins .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol | Structure | Contains an amino group | Antihypertensive, neuroprotective |

| This compound | Structure | Lacks amino functionality | Antihypertensive, antimicrobial |

| 1-Chloro-3-(4-chlorophenoxy)propan-2-ol | Structure | Chlorinated derivative | Potentially different reactivity patterns |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Case Study 1: Antihypertensive Activity

A study demonstrated that this compound significantly reduced blood pressure in animal models by selectively binding to adrenergic receptors . This effect was dose-dependent and suggested a viable pathway for therapeutic development.

Case Study 2: Neuroprotective Effects

Another investigation revealed that this compound exhibited protective effects on neuronal cells subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, highlighting its potential for treating neurodegenerative conditions .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties showed that this compound effectively inhibited the growth of several bacterial strains, suggesting its application as a potential antimicrobial agent .

Q & A

Q. How can researchers optimize the stereoselective synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol?

- Methodological Answer : The stereoselective synthesis of this compound requires careful control of reaction conditions. For example, asymmetric epoxide ring-opening reactions using chiral catalysts (e.g., metal-ligand complexes) can yield the desired (S)-configuration. Key parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and stereochemical fidelity .

- Catalyst System : Use scandium or palladium-based catalysts to enhance enantioselectivity (e.g., 85–92% ee reported in analogous systems) .

- Solvent Choice : Polar aprotic solvents like THF or DMF improve nucleophilic attack on the epoxide intermediate .

- Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess during synthesis .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H-NMR and C-NMR can confirm structural integrity, while NOESY experiments validate spatial arrangement of the (S)-configuration .

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases to resolve enantiomers .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy and detects trace impurities (e.g., <0.1% by GC-MS) .

- X-ray Crystallography : Definitive stereochemical confirmation via single-crystal analysis, though this requires high-purity samples .

Q. How should researchers address conflicting data in the characterization of byproducts during synthesis?

- Methodological Answer : Contradictory data often arise from unaccounted intermediates or degradation products. A systematic approach includes:

- Isolation and Identification : Use preparative TLC or column chromatography to isolate byproducts, followed by NMR and MS analysis .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy can detect transient intermediates (e.g., epoxide opening intermediates) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict plausible reaction pathways and byproduct structures .

Advanced Research Questions

Q. What mechanistic insights explain the role of metal catalysts in the stereoselective formation of this compound?

- Methodological Answer : Transition metals like palladium or rhodium facilitate key steps via oxidative addition or π-allyl intermediates. For example:

- Palladium Catalysis : Pd(0) complexes activate C–O bonds in epoxides, enabling nucleophilic attack with stereochemical control .

- Silver/Zinc Synergy : Ag(I) stabilizes silacyclopropane intermediates, while Zn(II) coordinates with nucleophiles to direct (S)-configuration formation .

- Kinetic Studies : Use Eyring plots to correlate activation energy (ΔG‡) with enantioselectivity under varying catalytic conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical:

- Transition State Analysis : Identify energy barriers for epoxide ring-opening pathways using B3LYP/6-31G(d) basis sets .

- Solvent Effects : COSMO-RS models predict solvent polarity impacts on reaction rates and stereoselectivity .

- Docking Studies : Explore interactions between the compound and biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent bioactivity data often stem from impurities or assay variability. Mitigation strategies include:

- High-Purity Synthesis : Use recrystallization (e.g., ethanol/water) or preparative HPLC to achieve >99% purity .

- Dose-Response Curves : Validate IC values across multiple assays (e.g., enzymatic vs. cell-based) .

- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.